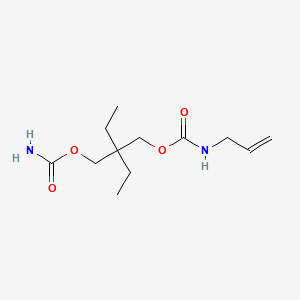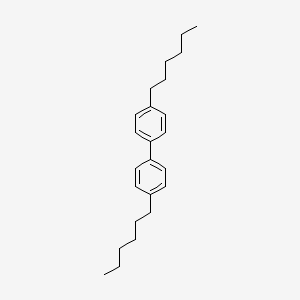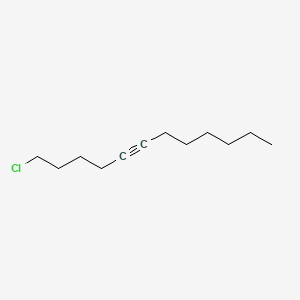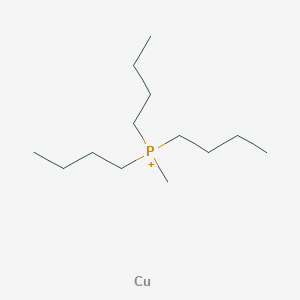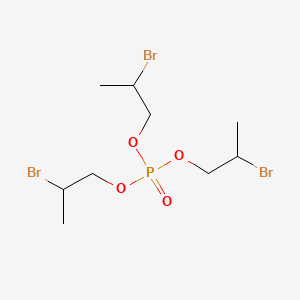
Tris(2-bromopropyl)phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-bromopropyl)phosphate is an organophosphorus compound widely used as a flame retardant in various materials, including plastics and textiles. This compound is known for its effectiveness in reducing the flammability of materials by interfering with the combustion process.
準備方法
Synthetic Routes and Reaction Conditions
Tris(2-bromopropyl)phosphate is typically synthesized by reacting phosphorus oxychloride with 2,3-dibromopropanol in the presence of an aromatic tertiary amine and an inert, volatile organic solvent such as benzene, petroleum ether, methylene chloride, ethylene dichloride, or carbon tetrachloride . The reaction is carried out under controlled conditions to ensure the efficient production of the desired compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reactants and solvents to ensure safety and efficiency. The final product is purified and tested for quality before being used in various applications.
化学反応の分析
Types of Reactions
Tris(2-bromopropyl)phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield compounds with different functional groups replacing the bromine atoms.
科学的研究の応用
Tris(2-bromopropyl)phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a flame retardant in the synthesis of various materials, helping to reduce their flammability.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental impact.
作用機序
The mechanism of action of tris(2-bromopropyl)phosphate involves its ability to interfere with the combustion process. The compound releases bromine radicals when exposed to heat, which react with free radicals generated during combustion. This reaction helps to slow down or stop the combustion process, thereby reducing the flammability of the material .
類似化合物との比較
Similar Compounds
Tris(2,3-dibromopropyl)phosphate: Another flame retardant with similar properties but different bromine substitution patterns.
Tris(2-chloroethyl)phosphate: A related compound used as a flame retardant with chlorine atoms instead of bromine.
Tris(1,3-dichloro-2-propyl)phosphate: Another flame retardant with chlorine atoms and different substitution patterns.
Uniqueness
Tris(2-bromopropyl)phosphate is unique due to its specific bromine substitution pattern, which provides distinct flame-retardant properties. Its effectiveness in reducing flammability and its widespread use in various materials make it a valuable compound in the field of flame retardants .
特性
CAS番号 |
31858-09-0 |
|---|---|
分子式 |
C9H18Br3O4P |
分子量 |
460.92 g/mol |
IUPAC名 |
tris(2-bromopropyl) phosphate |
InChI |
InChI=1S/C9H18Br3O4P/c1-7(10)4-14-17(13,15-5-8(2)11)16-6-9(3)12/h7-9H,4-6H2,1-3H3 |
InChIキー |
ZGSVOKGHZCGQGM-UHFFFAOYSA-N |
正規SMILES |
CC(COP(=O)(OCC(C)Br)OCC(C)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


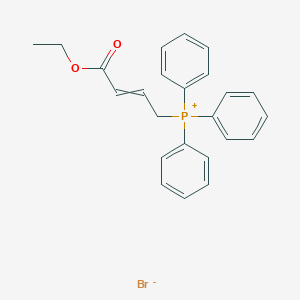

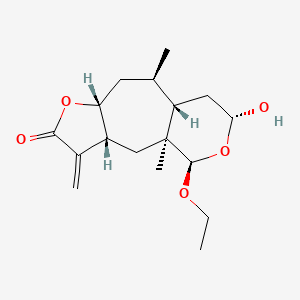
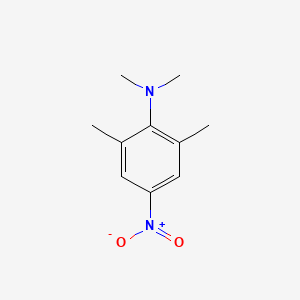
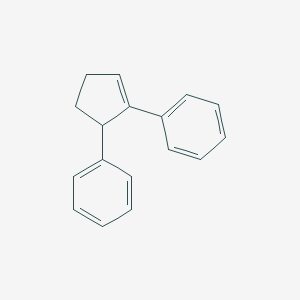
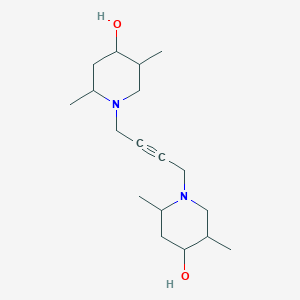
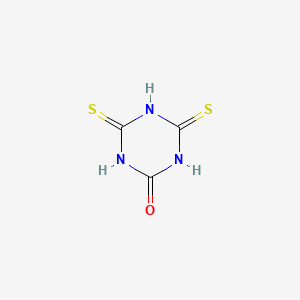

![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)

